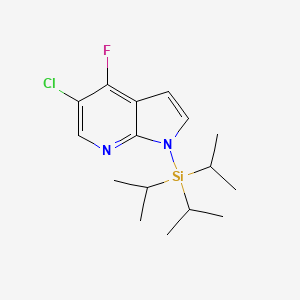

5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

Description

Properties

IUPAC Name |

(5-chloro-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGTJISWGKBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClFN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601149350 | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-90-0 | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole: A Key Intermediate in Modern Drug Discovery

CAS Number: 685513-90-0

Introduction

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," frequently incorporated into a multitude of biologically active compounds.[1][2] Its structural resemblance to purine has made it a particularly effective hinge-binding motif in the development of protein kinase inhibitors.[3] This guide provides a comprehensive technical overview of a key derivative, 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, a versatile intermediate for researchers, scientists, and professionals in drug development. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the protective triisopropylsilyl (TIPS) group on the pyrrole nitrogen, offers a unique combination of reactivity and stability, making it an invaluable tool in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 685513-90-0 | [4] |

| Molecular Formula | C₁₆H₂₄ClFN₂Si | [4] |

| Molecular Weight | 326.91 g/mol | [4] |

| Appearance | Inquire with supplier | |

| Purity | Typically ≥95% | |

| Storage | Store under an inert atmosphere, refrigerated (2-8°C). |

Synthesis and Molecular Architecture

The synthesis of this compound involves a multi-step process that begins with the construction of the core 5-chloro-7-azaindole ring system, followed by the introduction of the fluorine atom and subsequent protection of the pyrrole nitrogen.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Part 1: Synthesis of 5-Chloro-4-fluoro-7-azaindole

The initial step involves the synthesis of the halogenated 7-azaindole core. Various methods have been reported for the synthesis of substituted 7-azaindoles.[3][5] One common approach is the Chichibabin reaction, which involves the condensation of a substituted picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[3]

Exemplary Protocol for a Related Azaindole Synthesis:

-

To a solution of lithium diisopropylamide (2.1 equivalents) in tetrahydrofuran (THF) at -40°C, add 2-fluoro-3-picoline (1.0 equivalent) dropwise.

-

Stir the resulting mixture for 1 hour at -40°C.

-

Add benzonitrile (1.2 equivalents) and continue stirring for an additional 2 hours at -40°C.

-

Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the 2-phenyl-7-azaindole.[3]

Note: This is a generalized procedure for a related compound and would require significant adaptation and optimization for the synthesis of 5-chloro-4-fluoro-7-azaindole.

Part 2: N-Silylation

The protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group is a crucial step to modulate the reactivity of the azaindole core and facilitate subsequent synthetic transformations. The TIPS group is sterically demanding, which can direct reactions to other positions of the molecule and prevent unwanted side reactions at the nitrogen.[6]

General Protocol for N-Silylation:

-

Dissolve the 5-chloro-4-fluoro-7-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a suitable base, such as sodium hydride (NaH) or imidazole, to deprotonate the pyrrole nitrogen.

-

Slowly add triisopropylsilyl chloride (TIPS-Cl) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the azaindole core and the characteristic signals for the triisopropylsilyl group (a multiplet for the CH group and a doublet for the methyl groups).

-

¹³C NMR: The carbon NMR would display resonances for the aromatic carbons of the azaindole ring and the carbons of the TIPS group.

-

¹⁹F NMR: A singlet is expected for the fluorine atom attached to the pyridine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (326.91 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Reactivity and Synthetic Applications

The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups.

The Role of the Triisopropylsilyl (TIPS) Protecting Group

The TIPS group serves several critical functions:

-

Protection: It prevents unwanted reactions at the pyrrole nitrogen, which is nucleophilic and can interfere with many synthetic transformations.

-

Solubility: The lipophilic nature of the TIPS group often enhances the solubility of the azaindole derivative in organic solvents, facilitating reactions and purification.

-

Directing Group: While sterically bulky, the silyl group can influence the regioselectivity of subsequent reactions on the aromatic core.

Deprotection of the TIPS Group:

The removal of the TIPS group is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions.[7]

Caption: General deprotection scheme for a 1-TIPS-7-azaindole.

Cross-Coupling Reactions

The chloro and fluoro substituents on the pyridine ring, along with other positions on the azaindole core, can serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki,[8][9][10] Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions are instrumental in building molecular complexity and introducing diverse substituents. The TIPS-protected nitrogen is generally stable under these conditions, allowing for selective functionalization of the aromatic rings.

Applications in Drug Discovery

The 7-azaindole moiety is a cornerstone in the design of kinase inhibitors.[11] These compounds often function by forming key hydrogen bonds with the hinge region of the kinase active site. This compound serves as a valuable building block for the synthesis of such inhibitors, where the chloro and fluoro groups can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties. For instance, the chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce larger, more complex side chains that can interact with other regions of the kinase active site.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place. Refrigeration is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly valuable intermediate in the field of drug discovery and organic synthesis. Its unique combination of a privileged 7-azaindole core, versatile halogen substituents, and a robust protecting group makes it an ideal starting material for the construction of complex molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its potential in the development of novel therapeutics.

References

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.org.mx [scielo.org.mx]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. researchgate.net [researchgate.net]

The Strategic Application of the Triisopropylsilyl (TIPS) Protecting Group in the Synthesis of Functionalized 7-Azaindoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds, including kinase inhibitors and antiviral agents. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, present distinct challenges and opportunities in synthetic chemistry. Direct functionalization of the 7-azaindole core is often complicated by issues of regioselectivity and the nucleophilic nature of the pyrrole nitrogen, which can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-coupling reactions and metalation-electrophilic trapping sequences.

To overcome these hurdles, the strategic use of protecting groups for the pyrrole nitrogen (N-1) is paramount. An ideal protecting group should be introduced in high yield, remain stable under a variety of reaction conditions, direct subsequent functionalizations to the desired position, and be removed cleanly and efficiently without affecting other functional groups. Among the arsenal of available N-protecting groups, the triisopropylsilyl (TIPS) group has emerged as a powerful tool in 7-azaindole synthesis, offering a unique combination of steric bulk, electronic neutrality, and predictable reactivity. This technical guide provides a comprehensive overview of the role of the TIPS protecting group in 7-azaindole synthesis, detailing its strategic advantages, experimental protocols, and applications in the construction of complex molecular architectures.

The Triisopropylsilyl (TIPS) Group: A Strategic Choice for 7-Azaindole Protection

The selection of a protecting group is a critical decision in any synthetic strategy. For the 7-azaindole nucleus, the TIPS group offers several distinct advantages over other common protecting groups such as sulfonyl (e.g., Ts), carbamate (e.g., Boc), or other silyl groups (e.g., TMS, TBS).

Key Advantages of the TIPS Group:

-

Steric Hindrance: The three bulky isopropyl substituents on the silicon atom provide significant steric shielding around the N-1 position. This bulk can influence the regioselectivity of subsequent reactions by sterically hindering approach to adjacent positions (C-2) and favoring reactions at more remote sites.

-

Electronic Neutrality: Unlike electron-withdrawing groups such as sulfonyl or Boc, the TIPS group has a minimal electronic effect on the aromatic system. This preserves the inherent reactivity of the 7-azaindole core, which can be advantageous for certain transformations.[1]

-

Facilitation of Directed ortho-Metalation (DoM): The silyl group, in concert with a Lewis basic site on the pyridine ring, can act as a powerful directed metalation group (DMG), enabling regioselective deprotonation at specific positions on the aromatic core.

-

Stability: The N-Si bond of the TIPS-protected 7-azaindole is significantly more stable to a wide range of non-acidic reaction conditions compared to smaller silyl groups like trimethylsilyl (TMS). It is generally stable to organometallic reagents (e.g., Grignard and organolithium reagents at low temperatures), mild basic conditions, and many transition metal-catalyzed cross-coupling conditions.

-

Mild and Selective Deprotection: The TIPS group can be reliably and selectively cleaved under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). This deprotection is orthogonal to many other protecting groups, allowing for sequential synthetic manipulations.[1]

The primary disadvantage of the TIPS group is the higher cost of the corresponding silyl chloride compared to other protecting group precursors.[1] However, for complex, multi-step syntheses where regiocontrol and reliability are paramount, the strategic benefits often outweigh the cost considerations.

Experimental Workflow: Protection and Deprotection of the 7-Azaindole Nitrogen

The introduction and removal of the TIPS group are robust and high-yielding processes. Below are detailed, field-proven protocols for these key transformations.

Protocol 1: N-Protection of 7-Azaindole with Triisopropylsilyl Chloride (TIPS-Cl)

This procedure describes the silylation of the 7-azaindole pyrrole nitrogen. The reaction is typically carried out by deprotonating the N-H with a strong base, followed by quenching with TIPS-Cl.

Reaction Scheme:

N-TIPS Protection Workflow

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier Example |

| 7-Azaindole | >98% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Triisopropylsilyl chloride (TIPS-Cl) | >98% | Oakwood Chemical |

| Diethyl ether | Anhydrous | Fisher Chemical |

| Saturated aq. NH₄Cl solution | ACS Grade | Fisher Chemical |

| Brine | ACS Grade | Fisher Chemical |

| Anhydrous Magnesium Sulfate | ACS Grade | VWR |

Step-by-Step Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-azaindole (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to 7-azaindole) and cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

-

Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude 1-TIPS-7-azaindole is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: N-Deprotection of 1-TIPS-7-Azaindole

The cleavage of the N-Si bond is most commonly achieved using a fluoride source, with TBAF in THF being the standard method.

Reaction Scheme:

Sources

The Strategic Synthesis and Application of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Modern Drug Discovery

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of a key functionalized intermediate, 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine . We will dissect its molecular structure, elucidate a robust synthetic strategy grounded in established chemical principles, and explore its versatile reactivity. The strategic incorporation of chloro, fluoro, and triisopropylsilyl (TIPS) groups endows this molecule with unique properties, making it an invaluable building block for the synthesis of targeted therapies, most notably kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the creation of next-generation pharmaceuticals.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is a bioisostere of indole, capable of mimicking its role in biological interactions while offering distinct advantages. The pyridine nitrogen introduces a hydrogen bond acceptor site, which is crucial for anchoring ligands into the hinge region of many protein kinases.[1][2] This unique binding capability has cemented the 7-azaindole scaffold as a cornerstone in the development of kinase inhibitors, including FDA-approved drugs like Vemurafenib and Pexidartinib.[3]

The subject of this guide, 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is a highly strategic intermediate. Each substituent is deliberately chosen to facilitate multi-step synthetic campaigns:

-

The Triisopropylsilyl (TIPS) Group: This bulky silyl group serves as an effective protecting group for the pyrrole nitrogen. Its electron-withdrawing nature can reduce the reactivity of the pyrrole ring, preventing unwanted side reactions.[4] More importantly, it enhances solubility in organic solvents and can direct ortho-metalation if required, although its primary role in this context is protection during subsequent cross-coupling reactions.

-

The 5-Chloro Substituent: The chlorine atom offers a stable, yet reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, or amino moieties.[5][6]

-

The 4-Fluoro Substituent: Fluorine substitution in aromatic systems is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[7] The highly electronegative fluorine atom at the C4 position also activates this site for nucleophilic aromatic substitution (SNAr), providing an alternative pathway for functionalization.

Synthesis and Structural Elucidation

While a direct, one-pot synthesis for this specific molecule is not prominently documented, a logical and robust synthetic pathway can be constructed based on established methodologies for related halogenated 7-azaindoles. The synthesis hinges on the sequential, regioselective halogenation and protection of the 7-azaindole core.

A plausible synthetic precursor is the commercially available 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1040682-76-5).[8][9] The challenge then becomes the selective replacement of the iodo group with fluorine. However, a more practical approach involves starting from a precursor that allows for the introduction of fluorine prior to the installation of the chloro group.

A proposed synthetic workflow is detailed below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-Chloro-4-fluoro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on established procedures for the synthesis of similar 7-azaindole derivatives.[10][11]

Step 1: Synthesis of 5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

-

To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF, add imidazole (1.5 eq.).

-

Cool the mixture to 0 °C and slowly add triisopropylsilyl chloride (TIPSCl, 1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TIPS-protected intermediate.

Step 2: Regioselective Fluorination

This step is the most challenging and may require significant optimization. Direct C-H fluorination of heterocycles is an active area of research.

-

Dissolve the TIPS-protected 5-chloro-7-azaindole from Step 1 in a suitable anhydrous solvent (e.g., acetonitrile or DCM).

-

Add a fluorinating agent such as Selectfluor® (1.1 eq.).

-

The reaction may require heating or the use of a catalyst (e.g., a silver or palladium salt) to promote regioselective fluorination at the C4 position.

-

Stir the reaction at the determined optimal temperature for 4-24 hours, monitoring progress by LC-MS.

-

After completion, quench the reaction carefully, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the final product, 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine , by flash chromatography or preparative HPLC.

Rationale for Experimental Choices:

-

TIPS Protection: The TIPS group is chosen for its stability under a range of reaction conditions, including metal-catalyzed coupling and potentially harsh fluorination conditions.[4]

-

Solvent Choice: Anhydrous solvents are critical to prevent the hydrolysis of the TIPS group and to ensure the efficacy of the fluorinating agent.

-

Fluorinating Agent: Selectfluor® is a widely used electrophilic fluorinating agent known for its relative safety and effectiveness in fluorinating electron-rich aromatic and heterocyclic systems.

Reactivity and Strategic Application

The true value of this intermediate lies in its capacity for sequential, site-selective functionalization. The distinct reactivity of the chloro and fluoro substituents allows for a controlled, stepwise elaboration of the 7-azaindole core.

Reactivity Map

Sources

- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 1040682-76-5 [sigmaaldrich.com]

- 9. 1040682-76-5|5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

- 10. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azaindole synthesis [organic-chemistry.org]

The Ascendancy of 7-Azaindole Derivatives in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The 7-azaindole scaffold has emerged as a privileged heterocyclic motif in contemporary drug discovery, transitioning from a niche bioisostere to a cornerstone of numerous clinical candidates and marketed drugs. This guide provides an in-depth technical exploration of 7-azaindole derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the strategic rationale for its use, focusing on the nuanced interplay of physicochemical properties, target engagement, and metabolic stability. This document will further provide detailed synthetic protocols for key transformations, analyze structure-activity relationships across various target classes, and culminate with a review of prominent 7-azaindole-based therapeutics, thereby offering a comprehensive resource for the informed design and development of next-generation pharmaceuticals.

The Strategic Imperative for 7-Azaindole: Beyond a Simple Bioisostere

The indole nucleus is a ubiquitous feature in a vast array of biologically active compounds. However, its inherent lipophilicity and susceptibility to oxidative metabolism can present significant challenges in drug development. The strategic incorporation of a nitrogen atom at the 7-position to form the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a powerful tactic to mitigate these liabilities and introduce advantageous properties.[1][2][3]

Physicochemical Properties: A Comparative Analysis

The introduction of the pyridine nitrogen atom profoundly influences the electronic distribution and intermolecular interactions of the bicyclic system.[1] This modification leads to several key advantages over the parent indole scaffold.

-

Enhanced Solubility and Polarity: The nitrogen atom acts as a hydrogen bond acceptor, increasing the polarity and aqueous solubility of the molecule. This is a critical parameter for improving the druggability of a compound. Studies have shown that replacing an indole with a 6- or 7-azaindole moiety can enhance aqueous solubility.[1]

-

Modulation of Lipophilicity and pKa: The position of the nitrogen atom in the azaindole ring system allows for fine-tuning of the molecule's lipophilicity (LogP) and basicity (pKa). 7-Azaindole, for instance, is a stronger base (pKa = 4.59) than indole, which can influence its interaction with biological targets and its pharmacokinetic profile.[4]

-

Dipole Moment and Target Interactions: The altered electronic landscape of the 7-azaindole ring can lead to more favorable dipole-dipole interactions with protein targets, potentially enhancing binding affinity.

| Property | Indole | 7-Azaindole | Rationale for Improved Drug-like Properties |

| pKa | ~ -2.4 (for protonation on C3) | 4.59 (for protonation of pyridine N)[4] | The basic nitrogen provides a handle for salt formation and can engage in specific interactions with acidic residues in a binding pocket. |

| Calculated LogP | ~ 2.1 | ~ 1.3 | Reduced lipophilicity can lead to improved ADME properties and a lower risk of off-target toxicity. |

| Aqueous Solubility | Low | Generally Higher[1] | The hydrogen bond accepting ability of the pyridine nitrogen improves interactions with water. |

| Hydrogen Bonding | N-H donor | N-H donor, N7 acceptor | The additional hydrogen bond acceptor provides another point of interaction with the biological target, potentially increasing affinity and selectivity. |

The 7-Azaindole Scaffold as a Hinge-Binding Motif in Kinase Inhibition

A significant driver of the prominence of 7-azaindole in medicinal chemistry is its exceptional ability to act as a hinge-binding motif in protein kinase inhibitors.[5] The ATP-binding site of kinases features a "hinge" region that forms key hydrogen bonds with the adenine core of ATP. The 7-azaindole scaffold effectively mimics this interaction by forming two crucial hydrogen bonds: the N1-H acts as a hydrogen bond donor, while the N7 nitrogen acts as a hydrogen bond acceptor.[6] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.

Synthetic Strategies for the Construction and Functionalization of the 7-Azaindole Core

The efficient synthesis and subsequent derivatization of the 7-azaindole nucleus are critical for its exploration in drug discovery programs. Several robust synthetic methodologies have been developed, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Core Synthesis Methodologies

2.1.1. Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for constructing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This methodology has been successfully applied to the synthesis of 7-azaindoles from 2-substituted-3-nitropyridines. The reaction proceeds via a[6][6]-sigmatropic rearrangement, and the presence of a substituent ortho to the nitro group is often crucial for high yields.[2]

Experimental Protocol: Bartoli Synthesis of a 7-Substituted-6-azaindole

This protocol is adapted from a general method for the synthesis of azaindoles.

-

Materials: 2-Chloro-3-nitropyridine, vinylmagnesium bromide (1.0 M in THF), anhydrous THF, 20% aqueous NH₄Cl, ethyl acetate, anhydrous MgSO₄.

-

Procedure:

-

Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add vinylmagnesium bromide (3.2 equiv) while maintaining the temperature below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of 20% aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 7-chloro-6-azaindole.

-

2.1.2. Sonogashira Coupling Followed by Cyclization

A versatile approach to the 7-azaindole core involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a copper- or base-mediated cyclization.[7] This strategy allows for the introduction of diversity at the 2-position of the 7-azaindole ring.

Key Functionalization Reactions

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of the 7-azaindole scaffold, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halo-7-azaindole

This general protocol is based on established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.

-

Materials: 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv), 1,4-dioxane, water.

-

Procedure:

-

To a reaction vessel, add the 3-iodo-7-azaindole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

2.2.2. Halogenation

Selective halogenation of the 7-azaindole ring provides key intermediates for further functionalization via cross-coupling reactions. The C3 position is generally the most nucleophilic and susceptible to electrophilic halogenation.

Experimental Protocol: C3-Iodination of 7-Azaindole

-

Materials: 7-Azaindole (1.0 equiv), N-iodosuccinimide (NIS) (1.1 equiv), anhydrous DMF.

-

Procedure:

-

Dissolve 7-azaindole in anhydrous DMF under a nitrogen atmosphere.

-

Add NIS in one portion and stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with aqueous Na₂S₂O₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield 3-iodo-7-azaindole.

-

2.2.3. N-Alkylation

Alkylation of the pyrrole nitrogen (N1) can be used to block the hydrogen bond donating capability of the scaffold and to introduce groups that can probe specific regions of a binding pocket.

Experimental Protocol: N1-Alkylation of 7-Azaindole

-

Materials: 7-Azaindole (1.0 equiv), NaH (60% dispersion in mineral oil, 1.2 equiv), alkyl halide (e.g., methyl iodide, 1.2 equiv), anhydrous THF.

-

Procedure:

-

Suspend NaH in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of 7-azaindole in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Structure-Activity Relationships and Therapeutic Applications

The versatility of the 7-azaindole scaffold is evident in its application across a wide range of therapeutic targets.

Kinase Inhibitors

As previously discussed, 7-azaindole is a premier scaffold for the design of kinase inhibitors. The SAR of these compounds is often dictated by the substituents at the C3, C4, and C5 positions.

-

Vemurafenib (Zelboraf®): An inhibitor of BRAFV600E kinase for the treatment of metastatic melanoma. The 7-azaindole core provides the critical hinge-binding interactions.[5]

-

Erk5 Inhibitors: Novel 7-azaindole derivatives have been developed as Erk5 kinase inhibitors with potent anti-proliferative activity against human lung cancer cells. SAR studies have highlighted the importance of the N7 atom and a double bond on a piperidine substituent for activity.[8]

-

DYRK Kinase Inhibitors: 7-Azaindole derivatives have shown nanomolar potency against DYRK1B and DYRK2 kinases, which are implicated in the progression of glioblastoma.[1]

B-cell Lymphoma 2 (Bcl-2) Inhibitors

-

Venetoclax (Venclexta®): A first-in-class Bcl-2 inhibitor used for the treatment of chronic lymphocytic leukemia (CLL). The 7-azaindole moiety in venetoclax is crucial for its high-affinity binding to the BH3-binding groove of Bcl-2.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Recent studies have explored 7-azaindole derivatives as inhibitors of PARP, an enzyme involved in DNA repair. These compounds have shown promising anticancer activity, with some derivatives exhibiting GI50 values in the low micromolar range against breast cancer cell lines.[9] The 7-azaindole-1-carboxamide scaffold has been identified as a promising starting point for the development of novel PARP-1 inhibitors.[9]

Other Therapeutic Targets

The application of 7-azaindole derivatives extends to a variety of other targets, including:

-

HDAC6 Inhibitors: 7-Azaindole sulfonamides have demonstrated anti-proliferative activity through the inhibition of HDAC6.[1]

-

CCR2 Antagonists: 7-Azaindole piperidine derivatives have been developed as potent CCR2 antagonists with potential applications in inflammatory diseases.[10]

-

Antiviral Agents: The 7-azaindole scaffold has been incorporated into compounds with anti-HIV and anti-influenza activity.[11]

Pharmacokinetics, Metabolism, and Clinical Insights

The favorable physicochemical properties of 7-azaindole derivatives often translate to improved pharmacokinetic profiles compared to their indole counterparts.

Metabolic Stability

The replacement of a carbon atom with a more electron-deficient nitrogen atom can increase the metabolic stability of the aromatic ring system by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. In vitro metabolic stability can be assessed using liver microsomal stability assays, which measure the rate of clearance of a compound by phase I metabolic enzymes.[12][13]

Case Study: Venetoclax

Venetoclax is primarily metabolized by CYP3A4/5. Co-administration with strong CYP3A inhibitors can significantly increase venetoclax exposure, necessitating dose adjustments. The majority of the drug is excreted in the feces.

In clinical trials for CLL, venetoclax in combination with obinutuzumab has demonstrated superior progression-free survival compared to standard chemoimmunotherapy.[4] Common adverse events include neutropenia, diarrhea, and fatigue.[4] A key risk associated with venetoclax is tumor lysis syndrome (TLS), which requires careful monitoring and a dose ramp-up schedule.[4]

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties, versatile synthetic accessibility, and ability to engage in key interactions with a multitude of biological targets ensures its continued prominence in drug discovery. The strategic replacement of an indole with a 7-azaindole is a validated approach to enhance solubility, metabolic stability, and overall pharmacokinetic properties.[3] As our understanding of the subtleties of drug-target interactions continues to grow, the rational design of novel 7-azaindole derivatives will undoubtedly lead to the development of safer and more effective therapies for a wide range of diseases.

Visualizations

Diagrams

Figure 1: General Synthetic Workflow for 7-Azaindole Derivatives

Caption: A generalized workflow for the synthesis and functionalization of the 7-azaindole core.

Figure 2: Hinge-Binding Interaction of 7-Azaindole in a Kinase Active Site

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.

References

-

Azaindole Therapeutic Agents. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2006). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2018). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 22, 2026, from [Link]

-

Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

- A process for preparing halogenated azaindole compounds using pybrop. (2016). Google Patents.

-

Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. Retrieved January 22, 2026, from [Link]

-

Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Selective N7 Alkylation of 7-Azaindazoles. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2018). MDPI. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research. Retrieved January 22, 2026, from [Link]

-

Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. (2020). PubMed. Retrieved January 22, 2026, from [Link]

-

Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. (2015). ACS Publications. Retrieved January 22, 2026, from [Link]

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed. Retrieved January 22, 2026, from [Link]

-

metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. Retrieved January 22, 2026, from [Link]

-

Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Microsomal Stability Assay. (n.d.). MTTlab. Retrieved January 22, 2026, from [Link]

-

1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Real-World Safety and Efficacy of Venetoclax in Chronic Lymphocytic Leukemia: A Single-Center Comparative Analysis With Randomized Clinical Trials. (2024). NIH. Retrieved January 22, 2026, from [Link]

-

Venclexta (venetoclax) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 22, 2026, from [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. mdpi.com [mdpi.com]

- 7. Azaindole synthesis [organic-chemistry.org]

- 8. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archives.ijper.org [archives.ijper.org]

- 10. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. mttlab.eu [mttlab.eu]

Navigating the Research Landscape of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 685513-90-0): A Technical Guide for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Heterocyclic Building Block.

Introduction

In the intricate world of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged heterocyclic core, frequently incorporated into a multitude of biologically active compounds. This guide focuses on a specific, functionalized derivative, 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS Number: 685513-90-0), a key building block for the synthesis of targeted therapies, particularly in the realm of oncology. Its unique substitution pattern offers medicinal chemists a versatile platform for structural elaboration and optimization of drug candidates. This document serves as a comprehensive technical resource, consolidating information on its commercial availability, physicochemical properties, synthetic routes, and its critical role in the development of next-generation therapeutics.

Physicochemical and Analytical Profile

The structural features of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, particularly the presence of halogen atoms and a bulky triisopropylsilyl (TIPS) protecting group, impart specific physicochemical properties that are crucial for its reactivity and handling.

| Property | Value | Source |

| CAS Number | 685513-90-0 | [1] |

| Molecular Formula | C₁₆H₂₄ClFN₂Si | [1] |

| Molecular Weight | 326.91 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥95% | [2] |

| SMILES | CC(C)(C(C)C)C(C)C | [1] |

Analytical Characterization: While specific spectra for this exact compound are not publicly available, researchers can anticipate characteristic signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses based on its structure and data from similar compounds.[3][4][5]

-

¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the pyrrolopyridine core, along with the distinct septet and doublet signals corresponding to the isopropyl groups of the TIPS protecting moiety.

-

¹³C NMR: The carbon spectrum would reveal the resonances for the aromatic and aliphatic carbons, with the chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Commercial Availability and Suppliers

5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is available from several specialized chemical suppliers that cater to the research and development sector. The availability, pricing, and purity can vary, so it is advisable to contact the suppliers directly for the most current information.

| Supplier | Product Name/Synonym | Notes |

| BLDpharm | 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole | Offers various quantities for research purposes.[1] |

| Crysdot | This compound | Provides the compound with a purity of 95+%. |

| Benchchem | This compound | Lists the compound as a useful research chemical.[2] |

Safety Profile: Handling and Storage

Hazard Identification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed.[6]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] The triisopropylsilyl protecting group is sensitive to acidic conditions and fluoride ions, so storage away from such reagents is crucial.

The Strategic Role in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[9][10][11][12][13] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can act as a bioisostere for other heterocyclic systems, offering advantages in terms of physicochemical properties and intellectual property.

The specific substitution pattern of this compound provides a strategic advantage in the synthesis of complex drug candidates. The chloro and fluoro groups offer sites for further functionalization through various cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The TIPS protecting group on the pyrrole nitrogen prevents unwanted side reactions during synthesis and can be readily removed under specific conditions.

This compound and its derivatives have been instrumental in the development of inhibitors for a range of kinases, including:

-

Fibroblast Growth Factor Receptor (FGFR) inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of FGFRs, which are implicated in various cancers.[9][11]

-

Phosphodiesterase 4B (PDE4B) inhibitors: Derivatives of this scaffold have shown promise as selective inhibitors of PDE4B, a target for inflammatory diseases.[14]

-

Cyclin-Dependent Kinase 8 (CDK8) inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been a key element in the discovery of potent inhibitors of CDK8, a transcriptional regulator involved in colorectal cancer.[15]

-

Traf2 and Nck-interacting kinase (TNIK) inhibitors: This scaffold has been the basis for the design of inhibitors targeting TNIK, another kinase implicated in colorectal cancer.

The following diagram illustrates the central role of the 1H-pyrrolo[2,3-b]pyridine scaffold in the development of kinase inhibitors.

Caption: The 1H-pyrrolo[2,3-b]pyridine scaffold as a versatile core for developing various kinase inhibitors.

Synthetic Pathways and Methodologies

The synthesis of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and its subsequent use in the preparation of more complex molecules involves a series of well-established organic reactions. A plausible synthetic approach would involve the initial construction of the substituted 1H-pyrrolo[2,3-b]pyridine core, followed by the introduction of the TIPS protecting group.

A general synthetic workflow for the elaboration of such scaffolds is depicted below:

Caption: A generalized synthetic workflow for the utilization of 685513-90-0 in drug synthesis.

Representative Experimental Protocol for Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine Derivative:

The following protocol is a representative example of how a substituted 1H-pyrrolo[2,3-b]pyridine can be synthesized, based on methodologies reported in the literature.[16]

-

Reaction Setup: To a solution of the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, in a suitable solvent such as acetonitrile, add the desired R-substituted aldehyde.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir for the appropriate time (typically several hours) to facilitate the initial condensation reaction.

-

Reduction: After the initial reaction is complete, add a reducing agent such as triethylsilane and a catalytic amount of trifluoroacetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted 1H-pyrrolo[2,3-b]pyridine derivative.

Conclusion

References

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

-

Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

-

Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

-

DIETHYLENE GLYCOL Safety Data Sheet. [Link]

-

Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Angewandte Chemie International Edition. [Link]

-

This compound - Crysdot. [Link]

-

5-Chloro-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine-4-boronic acid pinacol ester - Indagoo. [Link]

-

New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]

-

Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. [Link]

-

Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

-

Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

-

HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. ResearchGate. [Link]

-

Dipropylene Glycol Monoethyl Ether - Ataman Kimya. [Link]

-

Diethylene Glycol Monoethyl Ether SAFETY DATA SHEET - Lab Alley. [Link]

-

Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry. [Link]

-

HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules. [Link]

-

Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Diethylene glycol monoethyl ether, 2.5 l, glass - Carl ROTH. [Link]

Sources

- 1. 685513-90-0|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. fishersci.com [fishersci.com]

- 8. media.laballey.com [media.laballey.com]

- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]

- 12. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Privileged Scaffold and the Critical Role of Halogens

An In-Depth Technical Guide to the Safe Handling of Halogenated Azaindole Intermediates

Azaindoles, bioisosteres of indoles, represent a "privileged structure" in medicinal chemistry.[1][2][3] Their unique scaffold, which incorporates a nitrogen atom into the benzene portion of an indole, can significantly modulate physicochemical properties, improve binding affinity to biological targets, and open new intellectual property avenues.[1] This has led to their extensive use in drug discovery, particularly as kinase inhibitors.[1][4] Two notable examples of drugs containing the 7-azaindole core are the cancer therapies vemurafenib and venetoclax.[1]

Halogenation of the azaindole core is a cornerstone of synthetic strategy. Halogens serve as versatile synthetic handles, enabling a wide array of subsequent modifications, most notably through transition metal-catalyzed cross-coupling reactions.[5][6] These reactions are fundamental to building the molecular complexity required for modern drug candidates.[7][8] However, the introduction of a halogen atom, while synthetically enabling, also introduces specific and significant safety challenges. The reactivity, potential for thermal instability, and unique toxicological profiles of halogenated intermediates demand a rigorous and informed approach to their handling.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of halogenated azaindole intermediates. Moving beyond a simple recitation of rules, we will explore the causality behind safe laboratory practices, grounding our recommendations in chemical principles and field-proven experience to ensure a self-validating system of safety.

Hazard Identification and Risk Assessment: Understanding the Molecule

The foundation of safe handling is a thorough understanding of the inherent hazards. These can be categorized into general risks associated with the azaindole scaffold and specific risks imparted by the nature and position of the halogen substituent.

The Azaindole Core: Baseline Hazards

The parent 7-azaindole, a crystalline powder, is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[9][10] Like many nitrogen-containing heterocycles, it can be combustible, and under fire conditions, it is expected to produce hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx).[9][11]

Key Baseline Hazards:

-

Irritant: Causes skin, eye, and respiratory tract irritation.[9][10][12]

-

Combustibility: Can burn, releasing toxic fumes.

-

Incompatibilities: Should be stored away from strong oxidizing agents and strong acids.[9][10]

The Halogen’s Influence: A Spectrum of Reactivity and Risk

The introduction of a halogen (F, Cl, Br, I) dramatically alters the electronic properties and reactivity of the azaindole ring. This directly impacts safety considerations, from thermal stability to the energy profile of subsequent reactions.

-

Thermal Stability: While many halogenated aromatics are thermally stable, highly functionalized or strained heterocyclic systems can pose risks.[13] For instance, related compounds like halogenated azidopyridines have been shown to have decomposition onsets between 119 and 135 °C with significant exothermic events.[14] A similar potential for energetic decomposition should be assumed for novel, highly substituted halogenated azaindoles, especially those with nitro groups or other energetic functionalities, pending formal thermal hazard assessment (e.g., by Differential Scanning Calorimetry - DSC).

-

Reactivity in Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are the workhorses of modern synthesis but are inherently exothermic.[15] The choice of halogen is a critical parameter. The bond strength of C-X decreases from C-Cl to C-I, influencing the ease of oxidative addition to the palladium catalyst. This means that iodo- and bromo-azaindoles are generally more reactive and will often react under milder conditions than their chloro- counterparts.[6] While synthetically useful, this heightened reactivity can lead to more rapid and intense exotherms that must be controlled, especially on scale.[15]

-

Toxicity: Halogenated organic compounds as a class can present significant toxicological risks. While specific data for every intermediate is often unavailable, it is prudent to treat all halogenated azaindoles as potentially toxic and handle them with appropriate containment to minimize exposure.

The following table summarizes key handling considerations based on the halogen present.

| Halogen | C-X Bond Energy (approx. kJ/mol) | Reactivity in Cross-Coupling | Key Safety & Handling Considerations |

| Fluoro (F) | ~485 | Low (requires special conditions) | Generally more stable; primary concern is the potential toxicity of the compound itself. |

| Chloro (Cl) | ~340 | Moderate | Often requires more forcing reaction conditions (higher temperatures, stronger bases), increasing the risk of side reactions or thermal runaway.[15] |

| Bromo (Br) | ~285 | High | The "workhorse" for cross-coupling.[5] Reactions are often highly exothermic and require careful monitoring and control of reagent addition. |

| Iodo (I) | ~210 | Very High | Most reactive; reactions can be very rapid. Increased risk of uncontrolled exotherms. Light sensitivity can also be a concern for iodo-aromatics. |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: While the most effective control, eliminating a halogenated intermediate is often not feasible, as the halogen is the key to the desired synthetic transformation. However, one might substitute a highly reactive iodo-azaindole with a more manageable bromo-azaindole if the synthetic protocol allows.

-

Engineering Controls: These are physical installations that isolate the researcher from the hazard. All work with halogenated azaindole intermediates, especially weighing solids and preparing solutions, must be performed in a certified chemical fume hood. For highly potent or sensitizing materials, a glove box or other containment system may be required.

-

Administrative Controls: These are the procedures and practices that define how work is performed safely. This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and implementing good laboratory hygiene (e.g., washing hands after handling materials).[9]

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Safe Handling Protocols and Laboratory Operations

Personal Protective Equipment (PPE)

The correct selection and use of PPE are non-negotiable.

-

Eye Protection: Chemical splash goggles are mandatory when there is any risk of splashing.[16] Standard safety glasses may be insufficient. For large-volume operations, a face shield worn over goggles is recommended.[16]

-

Hand Protection: The choice of glove material is critical. Nitrile gloves offer good protection against many solvents, bases, and oils and are suitable for incidental contact.[16][17] However, for prolonged exposure or when working with aggressive solvents, consulting a glove compatibility chart is essential. Neoprene or other more resistant gloves may be necessary.[16] Always double-glove when handling these intermediates.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes and dusts from all angles. |

| Hand Protection | Nitrile Gloves (double-gloved) | Provides a primary barrier and a clean secondary glove for handling external items. Check for tears.[17] |

| Body Protection | Flame-Resistant Lab Coat | Protects skin and clothing from splashes and provides a layer of fire resistance. |

| Footwear | Closed-toe shoes | Protects feet from spills.[18] |

Weighing and Transferring Solids

Dry, powdered halogenated azaindoles can easily become airborne, creating an inhalation hazard.

-

Preparation: Perform all operations inside a chemical fume hood. Place a weigh boat on an analytical balance.

-

Transfer: Carefully transfer the solid from the reagent bottle to the weigh boat using a spatula. Avoid creating dust clouds.

-

Dissolution: Add the solvent directly to the reaction flask inside the fume hood. Then, carefully add the weighed solid to the flask. A powder funnel can prevent material from clinging to the flask neck.

-

Cleaning: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning wipes as halogenated waste.

Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol illustrates a typical workflow for using a bromo-azaindole intermediate, highlighting the integrated safety steps. The reaction described is the coupling of an arylboronic acid with a generic bromo-azaindole.

Self-Validating System: Each step includes its scientific and safety rationale.

Caption: A typical workflow for a Suzuki coupling reaction with safety checkpoints.

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of an inert gas (Nitrogen or Argon) to prevent moisture from interfering with the reaction.

-

Reagent Charging (in Fume Hood): To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-azaindole (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Causality: The inert atmosphere is crucial as oxygen can deactivate the Pd(0) catalyst. The choice of base is critical for both reactivity and managing the reaction profile.

-

-

Solvent Addition: Add a degassed solvent (e.g., dioxane, DME, or toluene) via syringe or cannula. The solvent should be degassed by sparging with an inert gas for 15-30 minutes prior to use.

-

Causality: Degassed solvents further minimize oxygen exposure.

-

-

Reaction Initiation and Monitoring: Begin stirring and slowly heat the mixture to the target temperature (typically 80-110 °C). Use an oil bath with a thermocouple to accurately control the temperature.

-

Trustworthiness & Safety: This is the most critical step for thermal safety.[15] Monitor the internal reaction temperature closely during the initial heating phase. A rapid increase in temperature beyond the setpoint (an exotherm) indicates the reaction is proceeding quickly. Be prepared to raise the flask from the heat source or use a cooling bath to moderate the reaction rate if necessary.

-

-

Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the flask to room temperature. Slowly and carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

-

Causality & Safety: The quench is often exothermic and may involve gas evolution, especially if a carbonate base was used. Add the quenching agent slowly with good stirring to maintain control.

-

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Safety: When using a separatory funnel, vent frequently to release any pressure buildup.

-

-

Purification: Purify the crude product via flash column chromatography or recrystallization.

Waste Management and Disposal

Halogenated organic waste must be segregated from non-halogenated waste streams.[19][20] Mixing them increases disposal costs and complexity.[21]

-

Segregation: Maintain a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[20][21]

-

Containers: Use appropriate, sealed containers for liquid waste. Solid waste (e.g., contaminated silica gel, filter paper, gloves) should be collected in a separate, labeled solid waste bag or container.

-

Disposal: Follow your institution's specific hazardous waste disposal procedures. Halogenated waste is typically disposed of via high-temperature incineration at a licensed facility.[22] Never dispose of halogenated waste down the drain.

Emergency Procedures

-

Spill:

-

Small Spill (in fume hood): Absorb the spill with a chemical absorbent (e.g., vermiculite or sand). Scoop the material into a sealed container for disposal as halogenated waste. Clean the area with a suitable solvent.

-

Large Spill: Evacuate the immediate area. Alert colleagues and your institution's safety officer. Prevent the spill from entering drains.

-

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately.[12] If breathing is difficult, seek medical attention.

-

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[12] Be aware that hazardous combustion products (NOx, CO, HCl/HBr) will be generated.[11]

Conclusion

Halogenated azaindole intermediates are powerful tools in the synthesis of novel therapeutics. Their utility, however, is paired with significant handling considerations. By adopting a mindset grounded in the principles of chemical reactivity and the hierarchy of controls, researchers can confidently and safely leverage these valuable building blocks. A thorough understanding of the specific hazards, the implementation of robust engineering and administrative controls, and the diligent use of appropriate PPE form a self-validating system of safety that protects the researcher, the research, and the environment.

References

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]

-

Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

-

Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Safety Data Sheet: 7-Azaindole. Carl ROTH. Available at: [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

-

Liquid Nitrogen Handling. The University of Iowa Environmental Health & Safety. Available at: [Link]

-

Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University College of Engineering. Available at: [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

-

Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health (NIH) - PMC. Available at: [Link]

-

Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. PubMed. Available at: [Link]

-

Hazardous Waste Segregation. Carleton College. Available at: [Link]

-

Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

-

(PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. Available at: [Link]

-

Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]

-

Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Safe Handling and Utilisation of Liquid Nitrogen (LN2) SOP 19. United Lincolnshire Hospitals NHS Trust. Available at: [Link]

-

MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE. Alkali Metals Limited. Available at: [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

-

How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Available at: [Link]

-

Safety handling of Liquid Nitrogen in your Laboratory. Techmate. Available at: [Link]

-

Halogenated Solvents in Laboratories. Temple University Campus Operations. Available at: [Link]

-

Section 6C: Protective Equipment. Princeton University EHS. Available at: [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

-